molecular formula C16H21NO4 B8322209 1-[4-(3,4-Dimethoxy-benzoyl)-piperidin-1-yl]-ethanone

1-[4-(3,4-Dimethoxy-benzoyl)-piperidin-1-yl]-ethanone

Cat. No. B8322209
M. Wt: 291.34 g/mol
InChI Key: WAALYJDZFWDSPT-UHFFFAOYSA-N
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Patent
US09181266B2

Procedure details

A solution of 1-[4-(3,4-dimethoxy-benzoyl)-piperidin-1-yl]-ethanone (0.50 g, 1.7 mmol) in 5 mL of 6 N HCl was stirred at reflux for 6 hours and then it was stirred at room temperature overnight. The solvent was removed in vacuo to yield the title compound (0.41 g, 1.65 mmol). MS (ESI) m/z 249.8 (M+H+); HPLC (Novapak 150×3.9 mm C-18 column: mobile phase: 35-90% acetonitrile/water with 0.1% TFA, at 2 mL/min over 2 min.) t 0.91 min.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][C:19]=1[O:20][CH3:21])[C:6]([CH:8]1[CH2:13][CH2:12][N:11](C(=O)C)[CH2:10][CH2:9]1)=[O:7]>Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6]([CH:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[O:7])[CH:17]=[CH:18][C:19]=1[O:20][CH3:21]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=C(C(=O)C2CCN(CC2)C(C)=O)C=CC1OC
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
it was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.65 mmol
AMOUNT: MASS 0.41 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.